molecular formula C14H18O2 B14008467 Methyl 6-phenylhept-6-enoate

Methyl 6-phenylhept-6-enoate

Cat. No.: B14008467
M. Wt: 218.29 g/mol
InChI Key: LAVIKJGLEJGFLE-UHFFFAOYSA-N
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Description

Methyl 6-phenylhept-6-enoate is an organic compound with the molecular formula C_14H_18O_2. It is a methyl ester derivative of 6-phenylhept-6-enoic acid. This compound is characterized by its unique structure, which includes a phenyl group attached to a hept-6-enoate chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-phenylhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 6-phenylhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with amines can form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Ammonia (NH_3) or primary amines in the presence of a base.

Major Products:

    Oxidation: 6-phenylhept-6-enoic acid or 6-phenylheptan-2-one.

    Reduction: 6-phenylhept-6-en-1-ol.

    Substitution: 6-phenylhept-6-enamide.

Scientific Research Applications

Methyl 6-phenylhept-6-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is employed in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of methyl 6-phenylhept-6-enoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. This reaction is facilitated by esterases and other hydrolytic enzymes present in biological systems.

Comparison with Similar Compounds

    Methyl 6-phenylhexanoate: Similar structure but lacks the double bond in the hept-6-enoate chain.

    Methyl 6-phenylheptanoate: Similar structure but lacks the double bond in the hept-6-enoate chain.

    Methyl 6-phenylhex-5-enoate: Similar structure but with the double bond at a different position.

Uniqueness: Methyl 6-phenylhept-6-enoate is unique due to the presence of the double bond in the hept-6-enoate chain, which imparts distinct chemical reactivity and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 6-phenylhept-6-enoate

InChI

InChI=1S/C14H18O2/c1-12(13-9-4-3-5-10-13)8-6-7-11-14(15)16-2/h3-5,9-10H,1,6-8,11H2,2H3

InChI Key

LAVIKJGLEJGFLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=C)C1=CC=CC=C1

Origin of Product

United States

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